molecular formula C5H2F3IN2O B13003237 2-Iodo-5-(trifluoromethoxy)pyrazine

2-Iodo-5-(trifluoromethoxy)pyrazine

Cat. No.: B13003237
M. Wt: 289.98 g/mol
InChI Key: MDRWCMCAMDZZBE-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethoxy)pyrazine is an organic compound with the molecular formula C5H2F3IN2O. It is a pyrazine derivative, characterized by the presence of an iodine atom and a trifluoromethoxy group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethoxy)pyrazine typically involves the introduction of the iodine and trifluoromethoxy groups onto the pyrazine ring. One common method is the halogenation of 2-chloro-5-(trifluoromethoxy)pyrazine, followed by a substitution reaction to replace the chlorine atom with an iodine atom. This can be achieved using reagents such as iodine and a suitable base under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction utilizes palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound, providing a versatile and efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethoxy)pyrazine involves its interaction with specific molecular targets. The trifluoromethoxy group imparts unique electronic properties, enhancing the compound’s ability to interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Iodo-5-(trifluoromethoxy)pyrazine is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H2F3IN2O

Molecular Weight

289.98 g/mol

IUPAC Name

2-iodo-5-(trifluoromethoxy)pyrazine

InChI

InChI=1S/C5H2F3IN2O/c6-5(7,8)12-4-2-10-3(9)1-11-4/h1-2H

InChI Key

MDRWCMCAMDZZBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)I)OC(F)(F)F

Origin of Product

United States

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